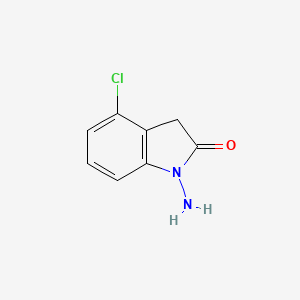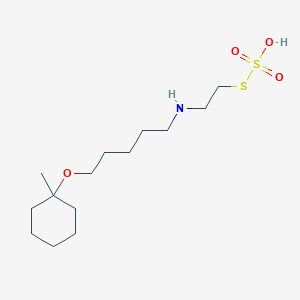
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate: is a chemical compound with the molecular formula C14H29NO4S2 and a molecular weight of 339.51 g/mol . This compound is characterized by the presence of a thiosulfate group, which is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate involves multiple steps. One common method includes the reaction of 5-(1-Methylcyclohexyloxy)pentylamine with 2-chloroethyl thiosulfate under controlled conditions. The reaction typically requires a solvent such as dimethylformamide and a base like triethylamine to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions are carefully monitored, including temperature, pressure, and reaction time, to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate undergoes various types of chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form .
Reduction: The compound can be reduced to form .
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Formation of derivatives.
Reduction: Formation of derivatives.
Substitution: Formation of various substituted amines and thiosulfates.
Wissenschaftliche Forschungsanwendungen
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in and .
Medicine: Explored for its and properties.
Industry: Utilized in the production of specialty chemicals and pharmaceutical intermediates .
Wirkmechanismus
The mechanism by which S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate exerts its effects involves the interaction with thiol groups in proteins and enzymes. This interaction can lead to the modification of enzyme activity and protein function . The compound may also participate in redox reactions , influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- S-2-((5-(Cyclohexyloxy)pentyl)amino)ethyl thiosulfate
- S-2-((5-(Cyclopentyloxy)pentyl)amino)ethyl thiosulfate
- S-2-((5-(Cycloheptyloxy)pentyl)amino)ethyl thiosulfate
Uniqueness
S-2-((5-(1-Methylcyclohexyloxy)pentyl)amino)ethyl thiosulfate is unique due to the presence of the 1-Methylcyclohexyloxy group, which imparts specific steric and electronic properties . These properties can influence the compound’s reactivity and interaction with biological targets , making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
21226-97-1 |
|---|---|
Molekularformel |
C14H29NO4S2 |
Molekulargewicht |
339.5 g/mol |
IUPAC-Name |
1-methyl-1-[5-(2-sulfosulfanylethylamino)pentoxy]cyclohexane |
InChI |
InChI=1S/C14H29NO4S2/c1-14(8-4-2-5-9-14)19-12-7-3-6-10-15-11-13-20-21(16,17)18/h15H,2-13H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
DLPLZFSHIILHCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1)OCCCCCNCCSS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



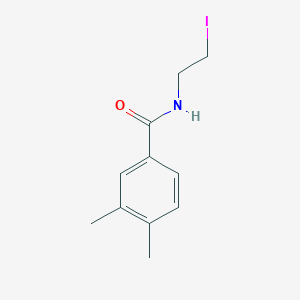

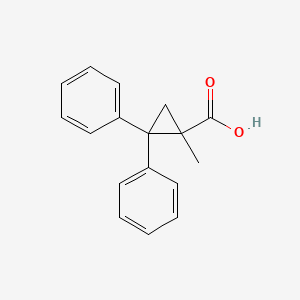
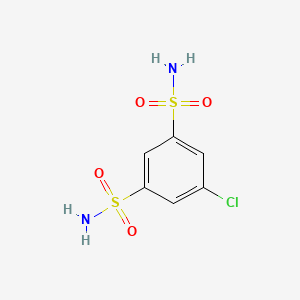
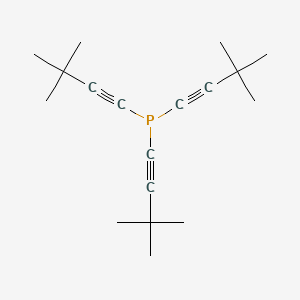

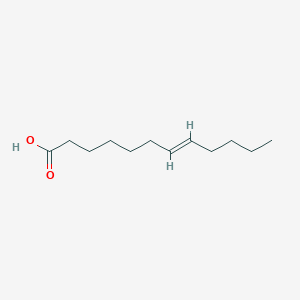
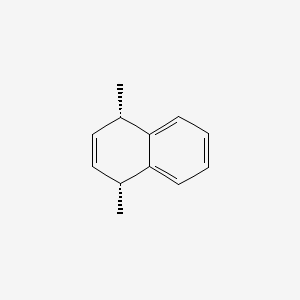
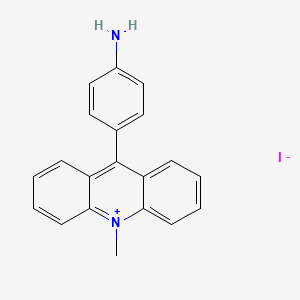

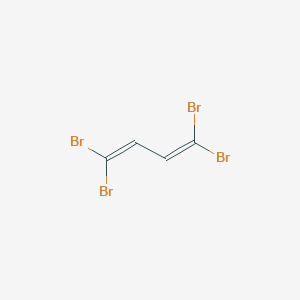
![Phosphinic acid, bis[(phenylamino)methyl]-](/img/structure/B14700528.png)
